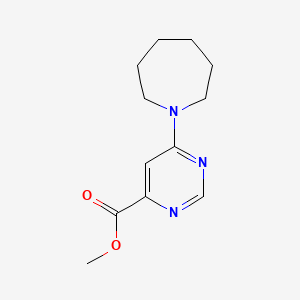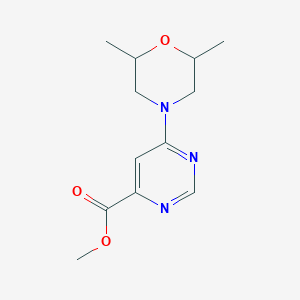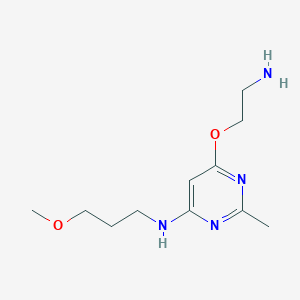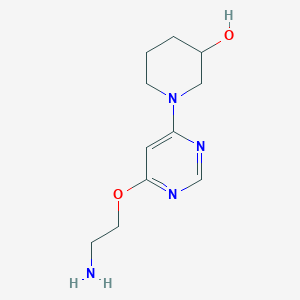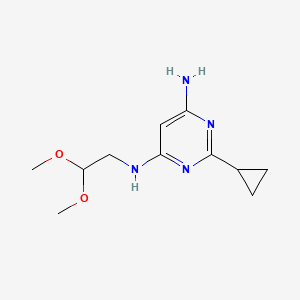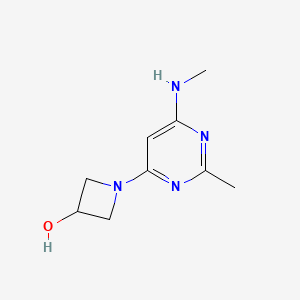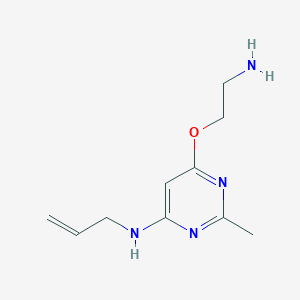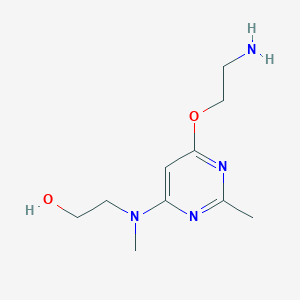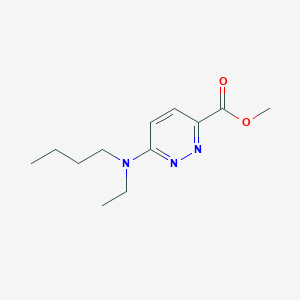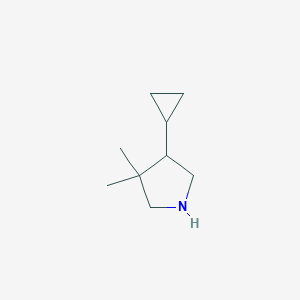
4-Cyclopropyl-3,3-dimethylpyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . A redox auxiliary strategy for pyrrolidine synthesis via photocatalytic [3+2] cycloaddition of cyclopropyl ketones and hydrazones has been developed .Molecular Structure Analysis
The molecular structure of 3,3-dimethylpyrrolidine, a similar compound, has been studied using gas-phase electron diffraction and quantum chemical calculations .Chemical Reactions Analysis
A photoredox protocol for formal [3+2] cycloaddition of cyclopropyl ketones and hydrazones has been developed . The photocatalytically generated distonic radical anion intermediate can efficiently engage relatively unreactive C=N bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-dimethylpyrrolidine, a similar compound, include a molecular weight of 99.1741 and a boiling point of 388 K .Wissenschaftliche Forschungsanwendungen
Environmental Chemistry
Lastly, 4-Cyclopropyl-3,3-dimethylpyrrolidine can be applied in environmental chemistry for the synthesis of compounds that can help in the remediation of pollutants. Its chemical properties might be harnessed to create agents that can break down or neutralize harmful substances in the environment.
Each of these applications leverages the unique chemical structure of 4-Cyclopropyl-3,3-dimethylpyrrolidine to fulfill specific roles in scientific research, showcasing the compound’s versatility and importance across different fields of study. While the search results did not provide specific applications for this compound, the analysis above is based on the general roles that similar structures and compounds play in scientific research .
Wirkmechanismus
While the exact mechanism of action for 4-Cyclopropyl-3,3-dimethylpyrrolidine is not specified in the search results, cyclopropyl-containing compounds have been investigated for their action mechanisms. For example, the action mechanism of cyclopyrimorate, a novel herbicide, was found to cause bleaching symptoms in Arabidopsis thaliana similar to those caused by existing carotenoid biosynthesis inhibitors .
Safety and Hazards
Zukünftige Richtungen
Cyclopropyl-3,3-dimethylpyrrolidine showcases immense potential in drug discovery, catalysis, and materials research. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The development of new pyrrolidine compounds with different biological profiles is a promising future direction .
Eigenschaften
IUPAC Name |
4-cyclopropyl-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-9(2)6-10-5-8(9)7-3-4-7/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNAULFACFTOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



